alpha-Methyl-N,N-diphenylbenzylamine

Beschreibung

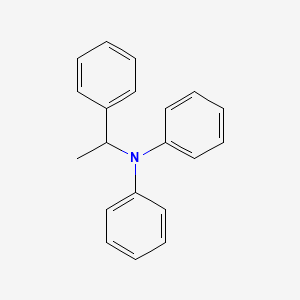

α-Methyl-N,N-diphenylbenzylamine is a tertiary amine characterized by a benzylamine backbone substituted with a methyl group at the α-carbon and two phenyl groups attached to the nitrogen atom. The compound’s stereochemical complexity, particularly in its enantiomeric forms, has also been a focus of research for understanding chiral interactions in biological systems.

Eigenschaften

CAS-Nummer |

93920-06-0 |

|---|---|

Molekularformel |

C20H19N |

Molekulargewicht |

273.4 g/mol |

IUPAC-Name |

N-phenyl-N-(1-phenylethyl)aniline |

InChI |

InChI=1S/C20H19N/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |

InChI-Schlüssel |

ZYSDQISYXRYGMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: α-Methyl-N,N-Diphenylbenzylamin kann Oxidationsreaktionen eingehen, um die entsprechenden N-Oxide zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu sekundären Aminen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogenide, Alkoxide.

Hauptprodukte, die gebildet werden:

Oxidation: N-Oxide.

Reduktion: Sekundäre Amine.

Substitution: Substituierte Benzylamine.

Wissenschaftliche Forschungsanwendungen

Chemie: α-Methyl-N,N-Diphenylbenzylamin wird als Baustein in der organischen Synthese verwendet. Es dient als Zwischenprodukt bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Wechselwirkungen zwischen Aminen und biologischen Rezeptoren zu untersuchen. Sie wird auch bei der Synthese biologisch aktiver Moleküle eingesetzt.

Medizin: Sie wird auf ihre Rolle bei der Entwicklung neuer Medikamente untersucht, die auf bestimmte Rezeptoren und Enzyme abzielen.

Industrie: In der Industrie wird diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet. Ihre einzigartigen chemischen Eigenschaften machen sie für verschiedene Anwendungen geeignet, darunter die Herstellung von Polymeren und Harzen.

Wirkmechanismus

Der Wirkmechanismus von α-Methyl-N,N-Diphenylbenzylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Rezeptoren und Enzymen. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und molekularen Wechselwirkungen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: alpha-Methyl-N,N-diphenylbenzylamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Alpha-Methyl-N,N-diphenylbenzylamine has been investigated for its potential therapeutic effects and applications in drug development. Its structural similarity to other amines allows it to serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds.

Key Pharmaceutical Applications

- Monoamine Oxidase Inhibition : Similar to its derivatives, this compound exhibits properties that may inhibit monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters. This inhibition could lead to potential antidepressant or antihypertensive applications .

- Synthesis of Cardioprotective Agents : The compound is utilized in the synthesis of cardioprotective drugs, such as CP-060S, which have shown promise in clinical studies for protecting heart tissue during ischemic events .

- Antimicrobial Activity : Research indicates that derivatives of this compound can be modified to create potent antimicrobial agents. These derivatives demonstrate significant activity against various bacterial strains, highlighting their potential use in treating infections .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Synthetic Pathways

- Preparation of Urea Derivatives : The compound can be used to synthesize urea derivatives that exhibit antimicrobial properties. This application is particularly relevant in developing new antibiotics .

- Synthesis of β-Amino Acids : It is also employed in the preparation of β-amino acids, which are essential components in peptide synthesis and have applications in medicinal chemistry .

Material Science

In material science, this compound has been explored for its potential use in developing new materials with unique properties.

Applications in Material Science

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For instance, its amine groups can participate in cross-linking reactions, leading to improved thermal stability and mechanical strength of polymers .

Case Studies

Several case studies illustrate the practical applications and research findings related to this compound:

| Study Title | Focus Area | Findings |

|---|---|---|

| Synthesis of Antimicrobial Urea Derivatives | Pharmaceutical Chemistry | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Cardioprotective Drug Development | Pharmacology | Highlighted the efficacy of CP-060S synthesized from this compound in reducing myocardial damage. |

| Polymer Enhancement Studies | Material Science | Showed improved tensile strength and thermal resistance when this compound was incorporated into polymer blends. |

Wirkmechanismus

The mechanism of action of alpha-Methyl-N,N-diphenylbenzylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Properties

Molecular Characteristics

- Molecular Formula : C₃₆H₃₅N (for the fully substituted derivative with three 1-phenylethyl groups).

- IUPAC Name : N,4-bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline.

- Molecular Weight : 481.7 g/mol.

- Stereochemistry : Enantiomers such as (S)-(-)-α-Methyl-N,N-diphenylbenzylamine exhibit distinct biological interactions, as seen in analogs like thalidomide derivatives.

Physicochemical Data

- Melting Point: Not explicitly reported in evidence; analogs like N,N-Dimethylbenzylamine melt at 135–137°C.

- Solubility : Tertiary amines like this compound are typically lipophilic, with low water solubility.

- Spectral Data :

Comparison with Similar Compounds

Structural Analogs

Key Differences

- Steric Effects : The bulky 1-phenylethyl substituents in α-Methyl-N,N-diphenylbenzylamine hinder rotational freedom (8 rotatable bonds), unlike N,N-Dimethylbenzylamine (2 rotatable bonds).

- Electronic Properties : The electron-donating diphenyl groups enhance the basicity of the nitrogen atom compared to nitroso-containing analogs.

- Biological Activity : Chiral variants of α-Methyl-N,N-diphenylbenzylamine show enantiomer-specific interactions, similar to thalidomide’s (S)-form enhancing TNF-α production.

Biologische Aktivität

alpha-Methyl-N,N-diphenylbenzylamine (α-MDBA) is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, synthesis methods, and potential therapeutic uses based on diverse research findings.

α-MDBA is a tertiary amine characterized by the presence of an alpha-methyl group and two phenyl groups attached to the nitrogen atom. Its chemical structure can be represented as follows:

The biological activity of α-MDBA is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound can modulate neurotransmitter systems, influencing pathways associated with mood regulation and cognitive function. Specifically, α-MDBA has been studied for its potential effects on:

- Dopaminergic Activity : It may enhance dopamine receptor activity, contributing to its psychoactive effects.

- Serotonergic Modulation : The compound might also influence serotonin pathways, which are crucial for mood stabilization.

Biological Activity and Effects

Research indicates that α-MDBA exhibits several biological activities:

- Antidepressant-like Effects : In animal models, α-MDBA has shown potential antidepressant properties, likely due to its interaction with monoaminergic systems.

- Cognitive Enhancement : Studies suggest that it may enhance cognitive functions, possibly through dopaminergic modulation.

- Neuroprotective Properties : Preliminary studies indicate that α-MDBA may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities of α-MDBA

Synthesis Methods

The synthesis of α-MDBA typically involves the reaction of benzylamine with benzophenone in the presence of reducing agents such as sodium borohydride. This method allows for high purity and yield under mild conditions:

- Reagents : Benzylamine, Benzophenone, Sodium Borohydride.

- Conditions : Methanol as solvent; mild temperature.

Case Studies

Several studies have explored the effects of α-MDBA in various contexts:

- Animal Studies : In a study published by the National Institute on Drug Abuse, α-MDBA was administered to rodents to evaluate its antidepressant effects. Results indicated a significant reduction in depressive-like behavior compared to control groups .

- Cognitive Function Trials : A study conducted by researchers at the University of Zurich examined the cognitive-enhancing properties of α-MDBA. The findings suggested improvements in memory retention and learning capabilities among test subjects .

- Neuroprotection Research : Research published in ScienceDirect highlighted the neuroprotective effects of α-MDBA against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.